2,3-Dibromopropyl methacrylate
CAS No.: 3066-70-4
Cat. No.: VC1587220
Molecular Formula: C7H10Br2O2
Molecular Weight: 285.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3066-70-4 |
|---|---|
| Molecular Formula | C7H10Br2O2 |
| Molecular Weight | 285.96 g/mol |
| IUPAC Name | 2,3-dibromopropyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C7H10Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h6H,1,3-4H2,2H3 |
| Standard InChI Key | SOFCUHQPMOGPQX-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCC(CBr)Br |
| Canonical SMILES | CC(=C)C(=O)OCC(CBr)Br |
| Flash Point | 139 °F (NTP, 1992) |
Introduction
Chemical Identity and Structure
Basic Information
2,3-Dibromopropyl methacrylate (CAS No. 3066-70-4) is an organic compound characterized by a methacrylate functional group attached to a dibrominated propyl chain. Its molecular formula is C7H10Br2O2, with a structure that features two bromine atoms at the 2 and 3 positions of the propyl chain . This compound belongs to the broader family of methacrylate esters, which are widely used in polymer synthesis.
Chemical Identifiers
The compound is identified by various systematic and alternative names in chemical databases and literature. These identifiers are essential for accurate referencing and information retrieval in scientific and regulatory contexts.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 3066-70-4 |
| Molecular Formula | C7H10Br2O2 |
| InChI | InChI=1S/C7H10Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h6H,1,3-4H2,2H3 |
| SMILES | O=C(OCC(Br)CBr)C(=C)C |
| UNII | 9EP62I0K2O |
| DSSTox Substance ID | DTXSID2024951 |
Table 1: Chemical identifiers for 2,3-Dibromopropyl methacrylate
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and chemical databases, which reflect different naming conventions and approaches to describing its structure.
| Synonym |
|---|
| 2-Propenoic acid, 2-methyl-, 2,3-dibromopropyl ester |
| Methacrylic acid, 2,3-dibromopropyl ester |
| 1-Propanol, 2,3-dibromo-, methacrylate |
| 2,3-Dibromopropyl 2-methylacrylate |
| 2,3-dibromopropyl 2-methylprop-2-enoate |
Table 2: Common synonyms for 2,3-Dibromopropyl methacrylate
Physical and Chemical Properties
Chemical Reactivity
The compound's reactivity is primarily determined by two key structural features: the carbon-carbon double bond in the methacrylate portion and the two bromine atoms in the propyl chain. The carbon-carbon double bond is highly reactive in radical-initiated polymerization processes, making this compound valuable as a monomer in polymer synthesis .
The bromine atoms enhance the compound's ability to participate in radical polymerization processes, contributing to specialized applications such as flame retardancy in resulting polymeric materials. The presence of these bromine atoms also makes the compound potentially reactive toward nucleophiles, which may be relevant in certain chemical transformations and degradation pathways .
Applications and Uses
Polymer Chemistry
The primary application of 2,3-Dibromopropyl methacrylate is in polymer chemistry, where it serves as a specialized monomer for the synthesis of copolymers with tailored properties. The compound can be incorporated into polymeric structures through radical polymerization processes, introducing bromine functionality into the resulting materials .
Copolymers containing 2,3-Dibromopropyl methacrylate units may exhibit enhanced thermal stability and modified physical properties compared to polymers without halogenated components. These modifications can be advantageous in applications requiring specific material characteristics such as heat resistance or controlled degradation profiles .
Flame Retardancy
A significant application of 2,3-Dibromopropyl methacrylate and related compounds is in the development of flame-retardant materials. The bromine atoms in the compound can act as flame retardants in polymeric materials by releasing bromine radicals during combustion, which interfere with the chain reactions that propagate flames .
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